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Compound of Interest

Compound Name: C3H5F50S

Cat. No.: B14093010

Executive Summary & Introduction

The pentafluorosulfanyl (SF5) group is rapidly emerging as a "super-trifluoromethyl"
pharmacophore in modern drug discovery and agrochemistry. It offers exceptional lipophilicity,
a strong electron-withdrawing capacity, and high metabolic stability[1]. The compound
C3H5F50S (CAS: 155990-90-2), chemically known as 3-(pentafluoro-A6-sulfanyl)prop-2-en-1-
ol, serves as a critical allylic building block for incorporating the SF5 moiety into complex
heterocycles and active pharmaceutical ingredients (APIs)[2].

Working with SF5-containing allylic systems presents unique physicochemical challenges,
particularly regarding volatility, reagent reactivity, and sensitivity to acidic purification media.
This application note details a field-proven, self-validating workflow for the synthesis, isolation,
and high-purity distillation of C3H5F50S.

Physicochemical Data Summary

To establish a baseline for isolation and analytical validation, the core physicochemical
properties of the target compound are summarized below.
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Property Value

Chemical Name 3-(Pentafluoro-A6-sulfanyl)prop-2-en-1-ol
Molecular Formula C3H5F508S][3]

Molecular Weight 184.13 g/mol [3]

CAS Registry Number 155990-90-2

InChl Key MGHHQQCFLJIKOP-HNQUOIGGSA-N
Physical State Viscous, colorless to pale-yellow liquid[2]
Estimated Boiling Point ~55—-60 °C at 10 mmHg

Mechanistic Causality in Experimental Design

A successful protocol must be grounded in the chemical realities of the reagents. The synthesis
of C3H5F50S relies on a two-stage sequence: radical addition followed by
dehydrochlorination[2]. The experimental choices are dictated by the following causal
relationships:

o Cryogenic Radical Addition: Pentafluorosulfur chloride (SF5CI) is a highly reactive gas with a
boiling point of -21 °C. To prevent reagent volatilization and suppress unwanted electrophilic
side reactions, the addition to allyl alcohol must be performed at cryogenic temperatures (-40
°C)[1]. Triethylborane (Et3B) is utilized as a low-temperature radical initiator, driving the anti-
Markovnikov addition to yield the intermediate 2-chloro-3-(pentafluorosulfanyl)propan-1-ol.

» Controlled Dehydrochlorination: The intermediate chlorohydrin is sensitive; if the base is
excessively nucleophilic, unwanted epoxide formation or hydroxyl substitution can occur.
Utilizing a sterically hindered base like 1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU) ensures
the selective elimination of HCI, forming the allylic double bond without degrading the SF5

group[2].

« Distillation over Chromatography: SF5-containing allylic alcohols can interact strongly with
the acidic silanol groups on standard silica gel, leading to streaking, decomposition, and
reduced yields. Therefore, fractional vacuum distillation is the preferred isolation method.
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This creates a self-validating purification system where the compound's specific vapor
pressure dictates its isolation, completely bypassing solid-phase degradation risks.

Step-by-Step Experimental Protocols
Protocol A: Synthesis and Crude Isolation

e Apparatus Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stirrer, a dry
ice/acetone condenser, and an argon gas inlet.

Reagent Loading: Dissolve allyl alcohol (1.0 equiv, 50 mmol) in 100 mL of anhydrous
dichloromethane (DCM). Cool the mixture to -40 °C using a dry ice/acetonitrile bath.

SF5CI Condensation: Carefully condense pentafluorosulfur chloride (1.2 equiv, 60 mmol) into
the reaction mixture. (Caution: SF5CI is highly toxic and corrosive; perform strictly in a well-
ventilated fume hood).

Radical Initiation: Add a 1.0 M solution of triethylborane (Et3B) in hexane (0.1 equiv, 5 mmol)
dropwise via syringe. Stir the reaction for 2 hours at -40 °C, then allow it to slowly warm to O
°C to ensure complete conversion to the chlorohydrin intermediate.

Elimination: At 0 °C, add DBU (1.5 equiv, 75 mmol) dropwise. Remove the cooling bath and
stir for 4 hours at room temperature to drive the dehydrochlorination to completion.

Quenching & Extraction: Quench the reaction with 50 mL of 1M HCI to neutralize excess
DBU. Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers
with brine, dry over anhydrous MgS0O4, and concentrate under reduced pressure (keeping
the bath below 30 °C due to product volatility) to yield the crude C3H5F50S.

Protocol B: Purification via Fractional Vacuum
Distillation

o Apparatus: Set up a short-path vacuum distillation apparatus. Ensure all joints are properly
sealed with high-vacuum silicone grease.

o Degassing: Transfer the crude liquid to the distillation flask. Apply a moderate vacuum (50
mmHg) at room temperature for 15 minutes to remove residual DCM and highly volatile
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byproducts.

« Distillation: Lower the pressure to 10 mmHg. Gradually increase the oil bath temperature.

o Collection: Discard the initial fore-run (typically unreacted allyl alcohol and minor elimination
byproducts). Collect the main fraction boiling at 55-60 °C (10 mmHg).

o Storage: Store the purified C3H5F50S in a tightly sealed amber vial under an argon
atmosphere at 4 °C to prevent oxidative degradation.

Analytical Validation (The Self-Validating System)

To ensure the integrity of the isolated C3H5F50S and validate the success of the distillation,
the following analytical validations must be performed. The protocol is self-validating when
these specific spectroscopic markers are met:

e 19F NMR (376 MHz, CDCI3): The intact SF5 group is unambiguously identified by a
characteristic AB4 spin system. The axial fluorine appears as a quintet at approximately
+82.0 ppm, while the four equatorial fluorines appear as a doublet at +63.0 ppm (with a
coupling constant J = 150 Hz)[2].

e 1H NMR (400 MHz, CDCI3): The olefinic protons exhibit complex multiplet splitting between
6.0 and 6.5 ppm due to scalar coupling with both the adjacent aliphatic protons and the
equatorial fluorines of the SF5 group[2].

e GC-MS (Electron lonization): While the molecular ion [M]+ at m/z 184 is often weak or
absent, the fragmentation pattern is highly diagnostic. The spectrum must feature a base
peak for the loss of a fluorine atom [M-F]+ at m/z 165, and a major fragment for the loss of
the entire SF5 group at m/z 57.

Experimental Workflow Visualization
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Workflow for the synthesis, isolation, and analytical validation of C3H5F50S.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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